molecular formula C10H4BrCl2NO2 B1449497 3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione CAS No. 2186672-66-0

3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione

Cat. No. B1449497
CAS RN: 2186672-66-0
M. Wt: 320.95 g/mol
InChI Key: FNDNQQVBHWSKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The 3-bromo and 1-(3,4-dichlorophenyl) substituents would be attached to this ring .


Chemical Reactions Analysis

As a halogenated pyrrole, this compound could potentially undergo a variety of reactions. The bromine could be displaced in a nucleophilic substitution reaction, or the compound could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a halogenated aromatic compound, it would likely be relatively stable and nonpolar. It might have a relatively high boiling point due to the presence of the halogens .

Scientific Research Applications

Highly Luminescent Polymers

Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units have been synthesized, demonstrating strong fluorescence and solubility in common organic solvents. These materials exhibit promising properties for applications in organic electronics due to their high quantum yields and significant Stokes shifts, which are indicative of their potential as active materials in optoelectronic devices (Zhang & Tieke, 2008).

Photoluminescent Conjugated Polymers

A series of π-conjugated polymers featuring pyrrolo[3,4-c]pyrrole units has been developed, showing strong photoluminescence and good chemical stability. These materials, synthesized using palladium-catalyzed aryl-aryl coupling reactions, display orange coloration in solution and offer potential for electronic applications due to their photostability and processability into thin films (Beyerlein & Tieke, 2000).

Deeply Colored Polymers

Research has led to the creation of polymers containing isoDPP units, which are deeply colored and exhibit broad absorption spectra. These polymers, synthesized via palladium-catalyzed polycondensation, are soluble in dichloromethane, chloroform, and tetrahydrofuran, highlighting their potential use in electrochromic devices and other applications requiring color tunability and solubility in organic solvents (Welterlich, Charov, & Tieke, 2012).

Organic Thin Film Transistors

The use of pyrrolo[3,4-c]pyrrole-1,3-dione derivatives in the synthesis of polymer semiconductors has been explored, demonstrating their effectiveness in organic thin film transistors (OTFTs). These polymers show promising p-channel charge transport performance, indicating their potential for use in organic electronics (Guo, Sun, & Li, 2014).

Antiproliferative Activity

Chalcone-imide derivatives based on 3,4-dichloro-1H-pyrrole-2,5-dione have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. These compounds have shown significant activity, particularly against liver and breast cancer cells, suggesting their potential as leads for the development of new anticancer agents (Rdwan, 2020).

Future Directions

The study of halogenated pyrrole derivatives is a rich field with many potential applications, including in the development of new pharmaceuticals . Future research could explore the synthesis, properties, and potential applications of this compound in more detail.

properties

IUPAC Name

3-bromo-1-(3,4-dichlorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrCl2NO2/c11-6-4-9(15)14(10(6)16)5-1-2-7(12)8(13)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDNQQVBHWSKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=C(C2=O)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione
Reactant of Route 3
Reactant of Route 3
3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione
Reactant of Route 4
3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione
Reactant of Route 6
Reactant of Route 6
3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.